molecular formula C12H4F11NO5 B6021360 4-nitrophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate

4-nitrophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate

Cat. No. B6021360
M. Wt: 451.15 g/mol
InChI Key: HNUGEBWRJPUIKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitrophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a substrate for the detection of esterase activity in biological samples. The synthesis method of this compound is complex, but it has been successfully synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-nitrophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate involves the hydrolysis of the ester bond by esterases. Upon hydrolysis, the nitrophenyl group is released, which produces a yellow color that can be detected using spectrophotometry. The rate of hydrolysis is directly proportional to the esterase activity in the sample, making it a useful tool for the detection of esterase activity.
Biochemical and Physiological Effects
This compound is a relatively safe compound that does not have any known significant biochemical or physiological effects. However, it should be handled with care as it is a toxic compound and can cause skin and eye irritation upon contact.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-nitrophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate as a substrate for esterase activity is its high sensitivity and specificity. It is a colorimetric substrate that produces a yellow product upon hydrolysis, allowing for easy detection of esterase activity. However, one of the main limitations of using this compound is its relatively short half-life. The yellow product produced upon hydrolysis is unstable and can rapidly degrade, making it difficult to accurately measure esterase activity over time.

Future Directions

There are several future directions for research involving 4-nitrophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate. One potential area of research is the development of more stable colorimetric substrates for the detection of esterase activity. Another potential area of research is the application of this compound in the detection of other enzymes, such as lipases and proteases. Additionally, the use of this compound in the development of biosensors for the detection of esterase activity in vivo is an area of active research.

Synthesis Methods

The synthesis of 4-nitrophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate is a multi-step process that involves the reaction of several reagents. The most commonly used method for synthesizing this compound involves the reaction of 4-nitrophenol with tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final product.

Scientific Research Applications

4-nitrophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate has numerous scientific research applications. One of the most common applications of this compound is as a substrate for the detection of esterase activity in biological samples. Esterases are enzymes that catalyze the hydrolysis of esters, and their activity is often used as a biomarker for various diseases. This compound is a colorimetric substrate that produces a yellow product upon hydrolysis, allowing for easy detection of esterase activity.

properties

IUPAC Name

(4-nitrophenyl) 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4F11NO5/c13-8(10(16,17)18,29-12(22,23)9(14,15)11(19,20)21)7(25)28-6-3-1-5(2-4-6)24(26)27/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUGEBWRJPUIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4F11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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